2-(C-ethyl-N-propylcarbonimidoyl)-3-hydroxy-5,5-dimethylcyclohex-2-en-1-one
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Overview
Description
2-(C-ethyl-N-propylcarbonimidoyl)-3-hydroxy-5,5-dimethylcyclohex-2-en-1-one is an organic compound with a complex structure It features a cyclohexene ring with various substituents, including a hydroxy group, a dimethyl group, and a carbonimidoyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(C-ethyl-N-propylcarbonimidoyl)-3-hydroxy-5,5-dimethylcyclohex-2-en-1-one typically involves multiple steps:
Formation of the Cyclohexene Ring: The initial step involves the formation of the cyclohexene ring, which can be achieved through a Diels-Alder reaction between a diene and a dienophile.
Introduction of the Hydroxy Group: The hydroxy group can be introduced via a hydroxylation reaction, often using reagents such as osmium tetroxide or hydrogen peroxide.
Addition of the Dimethyl Groups: The dimethyl groups can be added through alkylation reactions, using reagents like methyl iodide in the presence of a strong base.
Formation of the Carbonimidoyl Group: The carbonimidoyl group can be introduced through a reaction with an appropriate amine and an isocyanate.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of catalysts, controlled reaction conditions, and purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
2-(C-ethyl-N-propylcarbonimidoyl)-3-hydroxy-5,5-dimethylcyclohex-2-en-1-one can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as chromium trioxide or potassium permanganate.
Reduction: The carbonimidoyl group can be reduced to an amine using reducing agents like lithium aluminum hydride.
Substitution: The ethyl and propyl groups can be substituted with other alkyl or aryl groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Chromium trioxide, potassium permanganate, or hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl halides, aryl halides, in the presence of a strong base.
Major Products
Oxidation: Formation of a ketone or aldehyde.
Reduction: Formation of an amine.
Substitution: Formation of new alkyl or aryl derivatives.
Scientific Research Applications
2-(C-ethyl-N-propylcarbonimidoyl)-3-hydroxy-5,5-dimethylcyclohex-2-en-1-one has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Used in the development of new materials and as a catalyst in various chemical processes.
Mechanism of Action
The mechanism of action of 2-(C-ethyl-N-propylcarbonimidoyl)-3-hydroxy-5,5-dimethylcyclohex-2-en-1-one involves its interaction with specific molecular targets:
Molecular Targets: Enzymes, receptors, and other proteins.
Pathways Involved: The compound may modulate biochemical pathways related to inflammation, microbial growth, and cellular metabolism.
Comparison with Similar Compounds
Similar Compounds
- 2-(C-methyl-N-propylcarbonimidoyl)-3-hydroxy-5,5-dimethylcyclohex-2-en-1-one
- 2-(C-ethyl-N-butylcarbonimidoyl)-3-hydroxy-5,5-dimethylcyclohex-2-en-1-one
- 2-(C-ethyl-N-propylcarbonimidoyl)-3-hydroxy-4,4-dimethylcyclohex-2-en-1-one
Uniqueness
2-(C-ethyl-N-propylcarbonimidoyl)-3-hydroxy-5,5-dimethylcyclohex-2-en-1-one is unique due to its specific combination of substituents, which confer distinct chemical properties and reactivity. This uniqueness makes it valuable for specific applications in research and industry.
Properties
IUPAC Name |
2-(C-ethyl-N-propylcarbonimidoyl)-3-hydroxy-5,5-dimethylcyclohex-2-en-1-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H23NO2/c1-5-7-15-10(6-2)13-11(16)8-14(3,4)9-12(13)17/h16H,5-9H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UCARNLFYCFCVQH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN=C(CC)C1=C(CC(CC1=O)(C)C)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H23NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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